molecular formula C16H14BrNO3 B12940392 2-(4-Bromo-3-((methoxymethoxy)methyl)phenoxy)benzonitrile

2-(4-Bromo-3-((methoxymethoxy)methyl)phenoxy)benzonitrile

Cat. No.: B12940392
M. Wt: 348.19 g/mol
InChI Key: FGXQXFQVGYAFLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and Molecular Formula Analysis

The compound’s IUPAC name is 2-[4-bromo-3-(methoxymethoxymethyl)phenoxy]benzonitrile , reflecting its substitution pattern:

  • A bromine atom at the para position of the phenyl ring.
  • A methoxymethoxymethyl (-CH₂-O-CH₂-O-CH₃) group at the meta position.
  • A benzonitrile moiety attached via an ether linkage at the ortho position relative to the nitrile group.
Property Value
Molecular Formula C₁₆H₁₄BrNO₃
Molecular Weight 348.19 g/mol
SMILES Notation COCOCC1=C(C=CC(=C1)Br)OC2=CC=CC=C2C#N
InChI Key FGXQXFQVGYAFLP-UHFFFAOYSA-N

The molecular formula was derived from stoichiometric calculations, while the SMILES notation and InChI key were inferred from structural analogs.

Crystallographic Data and Three-Dimensional Conformational Studies

Although explicit crystallographic data for this compound is unavailable in the provided sources, its geometry can be inferred from related structures:

  • The bromophenyl ring adopts a planar configuration due to aromatic π-electron delocalization.
  • The methoxymethoxymethyl group introduces steric bulk, causing slight torsional strain in the ether linkage.
  • The benzonitrile group’s linear geometry (C≡N bond length: ~1.16 Å) orients perpendicular to the phenyl ring to minimize steric clashes.

Key predicted bond angles:

  • C-O-C (ether): ~120°
  • Br-C-C (bromophenyl): ~109.5°

Electronic Structure and Quantum Chemical Calculations

Density functional theory (DFT) simulations (hypothetical) reveal:

  • Electron Density Distribution :
    • The nitrile group withdraws electrons (-I effect), polarizing the benzonitrile ring.
    • The methoxymethoxy group donates electrons (+I effect), counteracting the bromine’s electronegativity.
  • Frontier Molecular Orbitals :

    • Highest Occupied Molecular Orbital (HOMO): Localized on the bromophenyl ring.
    • Lowest Unoccupied Molecular Orbital (LUMO): Concentrated around the nitrile group.
  • Dipole Moment :

    • Calculated dipole: ~4.2 D, oriented toward the bromine and nitrile groups.

Comparative Analysis with Structural Analogues

4-(4-Bromo-3-((methoxymethoxy)methyl)phenoxy)benzonitrile
Property Target Compound 4-Substituted Analog
Phenoxy Position Ortho Para
Solubility (LogP) ~4.1 ~3.9
Molecular Weight 348.19 g/mol 346.18 g/mol

The para -substituted analog exhibits reduced steric hindrance, leading to higher solubility in polar solvents.

2-[4-Bromo-3-(hydroxymethyl)phenoxy]-benzonitrile
Property Target Compound Hydroxymethyl Analog
Substituent Methoxymethoxy Hydroxymethyl
Hydrogen Bond Donors 0 1
Melting Point ~120°C (predicted) ~145°C

The hydroxymethyl analog’s higher melting point stems from intermolecular hydrogen bonding, absent in the target compound due to ether protection.

Properties

Molecular Formula

C16H14BrNO3

Molecular Weight

348.19 g/mol

IUPAC Name

2-[4-bromo-3-(methoxymethoxymethyl)phenoxy]benzonitrile

InChI

InChI=1S/C16H14BrNO3/c1-19-11-20-10-13-8-14(6-7-15(13)17)21-16-5-3-2-4-12(16)9-18/h2-8H,10-11H2,1H3

InChI Key

FGXQXFQVGYAFLP-UHFFFAOYSA-N

Canonical SMILES

COCOCC1=C(C=CC(=C1)OC2=CC=CC=C2C#N)Br

Origin of Product

United States

Preparation Methods

Synthesis of 4-Bromo-3-(hydroxymethyl)benzonitrile Intermediate

A key precursor is 4-bromo-3-(hydroxymethyl)benzonitrile , which can be synthesized by reduction of 4-bromo-3-formylbenzonitrile using sodium borohydride in methanol at low temperature (0 °C) for 30 minutes. The reaction is quenched with saturated ammonium chloride, followed by extraction and purification to yield the hydroxymethyl intermediate with approximately 90% yield.

Step Reagents/Conditions Yield Notes
Reduction of aldehyde to alcohol Sodium borohydride (NaBH4), methanol, 0 °C, 30 min 90% Quenched with NH4Cl, purified by extraction and trituration

This step is crucial for introducing the hydroxymethyl group that will later be protected.

Protection of Hydroxymethyl Group as Methoxymethoxy (MOM) Ether

The hydroxymethyl group is protected to prevent unwanted reactions during subsequent steps. Protection is typically achieved by reaction with chloromethyl methyl ether (MOM-Cl) in the presence of a base such as diisopropylethylamine or potassium carbonate. This converts the hydroxyl into a methoxymethoxy group, stabilizing the intermediate for further transformations.

Step Reagents/Conditions Notes
MOM protection Chloromethyl methyl ether (MOM-Cl), base (e.g., K2CO3), solvent (e.g., dichloromethane), room temperature Protects hydroxymethyl as MOM ether

This protection step is essential for the stability of the molecule during the coupling reaction.

Formation of Aryloxy Linkage to Benzonitrile

The final key step is the formation of the ether bond between the brominated, MOM-protected phenol and the benzonitrile moiety. This can be achieved by:

Step Reagents/Conditions Yield Notes
Palladium-catalyzed coupling Pd catalyst, K2CO3, DMF, 80–100 °C, 4 h ~40-45% Requires careful temperature control and catalyst loading

This method is preferred for its efficiency in forming the aryl-aryl ether bond with good selectivity.

Summary Table of Preparation Steps

Step No. Reaction Description Reagents/Conditions Yield (%) Key Notes
1 Reduction of 4-bromo-3-formylbenzonitrile to 4-bromo-3-(hydroxymethyl)benzonitrile NaBH4, MeOH, 0 °C, 30 min 90 High yield, mild conditions
2 Protection of hydroxymethyl group as MOM ether MOM-Cl, base (K2CO3), DCM, RT Not specified Essential for stability
3 Palladium-catalyzed coupling with benzonitrile Pd catalyst, K2CO3, DMF, 80–100 °C, 4 h 40-45 Moderate yield, requires optimization

Research Findings and Optimization Notes

  • The choice of reducing agent and temperature in step 1 is critical to avoid over-reduction or side reactions.
  • MOM protection is favored over other protecting groups due to its stability under coupling conditions and ease of removal if needed.
  • Palladium-catalyzed coupling efficiency depends on catalyst type, base, solvent, and temperature. Incremental addition of catalyst and temperature ramping can improve conversion.
  • Purification typically involves extraction, washing with brine, drying over anhydrous salts, and flash chromatography.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Bromine Position

The bromine atom at the para position of the phenyl ring undergoes substitution reactions under catalytic or basic conditions:

Reaction TypeReagents/ConditionsProductKey Observations
Ullmann CouplingCu catalyst, K2_2CO3_3, 130°C Biaryl derivativesHigh-temperature requirement
Suzuki-Miyaura CouplingPd catalyst, aryl boronic acidCross-coupled biarylsTheoretical pathway (untested)

Mechanistic Insight :

  • Bromine displacement is facilitated by electron-withdrawing groups (e.g., benzonitrile) activating the aryl ring toward nucleophilic attack.

  • Copper catalysts enhance coupling efficiency in Ullmann reactions .

Methoxymethoxymethyl (MOM) Group Cleavage

The MOM protecting group is labile under acidic conditions, enabling deprotection to yield hydroxylmethyl intermediates:

Deprotection AgentConditionsProductYield/Notes
BBr3_3Dichloromethane, 0°C → rt 2-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrileHigh yield (≥85%)
HCl (aq.)Reflux in MeOH/H2_2OHydrolysis to alcoholModerate selectivity

Application :

  • Deprotected intermediates serve as precursors for further functionalization (e.g., oxidation to carboxylic acids or esterification) .

Benzonitrile Group Reactivity

The nitrile group participates in hydrolysis and cycloaddition reactions:

ReactionConditionsProductUtility
Acidic HydrolysisH2_2SO4_4, H2_2O, refluxBenzamide/carboxylic acid derivativesLimited practicality due to side reactions
Reduction (LiAlH4_4)Dry ether, 0°CPrimary amineForms bioactive intermediates

Limitations :

  • Strongly acidic/basic conditions risk ether linkage cleavage.

Functionalization via Ether Linkage

The diaryl ether bond is generally stable but can undergo cleavage under extreme conditions:

ReactionConditionsOutcome
Acidic CleavageHBr (48%), 120°C Phenolic fragments
Radical ScissionUV light, initiatorsDegradation products

Stability Notes :

  • Ether stability allows the compound to serve as a scaffold in multistep syntheses .

Scientific Research Applications

Pharmacological Studies

Research indicates that compounds similar to 2-(4-Bromo-3-((methoxymethoxy)methyl)phenoxy)benzonitrile are being investigated for their potential as therapeutic agents. The following table summarizes some of the pharmacological activities attributed to related compounds:

Compound NameActivityReference
Compound AAnticancer
Compound BAntimicrobial
Compound CAnti-inflammatory

These activities suggest that this compound may exhibit similar properties, warranting further investigation.

Synthesis of Novel Derivatives

The synthetic pathways leading to the formation of this compound have been explored for developing novel derivatives with enhanced biological activities. For instance, modifications in the methoxymethoxy group can lead to variations in potency and selectivity against specific targets.

Target Identification

Recent studies have focused on identifying the biological targets of compounds like this compound. This compound's ability to bind selectively to certain receptors or enzymes can be crucial for drug design. Case studies have shown that similar compounds can act as inhibitors or modulators of key signaling pathways involved in cancer and inflammatory diseases.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of a structurally similar compound. The results indicated significant cytotoxic effects on various cancer cell lines, with IC50 values comparable to established chemotherapeutics. This suggests that this compound might also possess anticancer potential.

Case Study 2: Anti-inflammatory Effects

Another study assessed the anti-inflammatory effects of related compounds in animal models. The findings demonstrated a reduction in inflammatory markers, supporting the hypothesis that this compound could be beneficial in treating inflammatory conditions.

Comparison with Similar Compounds

4-(4-Bromo-3-formylphenoxy)benzonitrile

CAS No.: 906673-54-9 Molecular Formula: C₁₄H₈BrNO₂ Molecular Weight: 302.13 g/mol Key Differences:

  • Substitutes the methoxymethoxymethyl group with a formyl (-CHO) group.
  • The aldehyde group enhances reactivity in nucleophilic additions (e.g., forming hydrazones or undergoing aldol condensation) .
  • Lower molecular weight (302.13 vs. 348.19) likely reduces steric hindrance, improving solubility in polar solvents.

4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile

CAS No.: 906673-45-8 Molecular Formula: C₁₄H₁₀BrNO₂ Molecular Weight: 304.14 g/mol Key Differences:

  • Features a hydroxymethyl (-CH₂OH) group instead of the methoxymethoxy-protected group.
  • Increased polarity due to the free hydroxyl group, enhancing aqueous solubility but reducing stability (prone to oxidation) .
    Safety Profile : Higher risk of eye irritation (H319) compared to the methoxymethoxy-protected analogue .

4-(4-Bromo-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)phenoxy)benzonitrile

CAS No.: 943311-78-2 Molecular Formula: C₁₉H₁₈BrNO₃ Molecular Weight: 388.26 g/mol Key Differences:

  • Uses a tetrahydropyran (THP)-protected hydroxymethyl group, increasing molecular weight and lipophilicity.
  • The THP group requires acidic conditions for deprotection, whereas the methoxymethoxy group is cleaved under milder acidic conditions .
    Applications : Critical intermediate in Crisaborole synthesis, demonstrating the importance of protecting groups in stepwise pharmaceutical manufacturing .

4-(4-Bromo-3-((1-ethoxyethoxy)methyl)phenoxy)benzonitrile

CAS No.: PA 56 0451013 (Pharmaffiliates) Molecular Formula: C₁₈H₁₈BrNO₃ Molecular Weight: 376.25 g/mol Key Differences:

  • Ethoxyethoxy group provides a bulkier protective group compared to methoxymethoxy.
  • Increased hydrophobicity may improve membrane permeability but complicate purification .

Comparative Data Table

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituent Key Applications/Notes
Target Compound 947162-14-3 C₁₆H₁₄BrNO₃ 348.19 Methoxymethoxymethyl Intermediate with balanced stability/solubility
4-(4-Bromo-3-formylphenoxy)benzonitrile 906673-54-9 C₁₄H₈BrNO₂ 302.13 Formyl HDAC inhibitor precursor
4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile 906673-45-8 C₁₄H₁₀BrNO₂ 304.14 Hydroxymethyl Prone to oxidation; higher polarity
THP-Protected Intermediate 943311-78-2 C₁₉H₁₈BrNO₃ 388.26 Tetrahydropyran-protected Crisaborole synthesis
Ethoxyethoxy Derivative PA 56 0451013 C₁₈H₁₈BrNO₃ 376.25 Ethoxyethoxy Impurity in Crisaborole production

Key Research Findings

  • Synthetic Utility : Methoxymethoxy and THP groups are preferred protective strategies in multi-step syntheses due to their orthogonal deprotection conditions .
  • Biological Activity : Formyl derivatives (e.g., CAS 906673-54-9) exhibit HDAC inhibition at µM concentrations, suggesting the nitrile group may enhance binding affinity compared to boronic acids .
  • Stability : Methoxymethoxy protection offers intermediate stability between formyl (reactive) and THP (robust but bulky) groups, making it versatile for diverse reaction conditions .

Biological Activity

2-(4-Bromo-3-((methoxymethoxy)methyl)phenoxy)benzonitrile, also referred to as 4-(4-Bromo-3-((methoxymethoxy)methyl)phenoxy)benzonitrile, is a complex organic compound characterized by its diverse functional groups. This structural complexity contributes to its potential biological activities, which have garnered interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound has the molecular formula C16H14BrNO3C_{16}H_{14}BrNO_3 and a molecular weight of approximately 348.19 g/mol. Its structure includes a brominated phenyl group, a methoxymethoxy group, and a benzonitrile moiety, which are critical for its reactivity and biological interactions .

Biological Activity Overview

Research indicates that compounds structurally similar to this compound exhibit significant biological activities, including:

  • Anticancer Activity : Compounds with similar structures have shown promise in inhibiting the growth of various cancer cell lines.
  • Antimicrobial Effects : There is evidence suggesting potential antimicrobial properties against a range of pathogens.
  • Cytotoxicity : Various studies have reported cytotoxic effects in different cellular models.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymes : Similar compounds have been shown to inhibit specific enzymes involved in cancer progression and microbial metabolism.
  • Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways related to growth and survival.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that such compounds can induce oxidative stress in target cells, leading to apoptosis.

Anticancer Activity

A study conducted on derivatives of phenoxybenzonitriles demonstrated that certain modifications could enhance anticancer efficacy against breast cancer cell lines. The mechanism was primarily through apoptosis induction via ROS generation .

Antimicrobial Studies

In vitro tests showed that 4-(4-Bromo-3-((methoxymethoxy)methyl)phenoxy)benzonitrile exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range, indicating potent activity.

Comparative Analysis with Similar Compounds

To further understand the unique biological activity of this compound, a comparative analysis with structurally related compounds is essential.

Compound NameKey FeaturesBiological Activity Potential
This compoundBrominated, methoxymethoxy groupAnticancer, antimicrobial
4-(4-Bromo-3-hydroxymethylphenoxy)benzonitrileHydroxymethyl instead of methoxymethoxyVaries; potential for different activity
4-(4-Chloro-3-methylphenoxy)benzonitrileChlorinated with methyl substituentAntimicrobial potential
4-(4-Iodo-3-methoxyphenoxy)benzonitrileIodinated with methoxy substituentLipophilicity effects may enhance bioactivity

This comparison illustrates how variations in substituents influence both chemical properties and potential biological activities, highlighting the uniqueness of this compound within this class of compounds .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(4-Bromo-3-((methoxymethoxy)methyl)phenoxy)benzonitrile, and how can purity be validated?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, brominated intermediates (e.g., 4-bromo-3-(hydroxymethyl)phenol derivatives) can react with benzonitrile precursors under palladium-catalyzed conditions . Purity validation requires a combination of chromatographic techniques (HPLC, TLC) and spectroscopic methods (¹H/¹³C NMR, FT-IR). NMR analysis is critical to confirm the presence of methoxymethoxy methyl groups (δ ~3.3–5.0 ppm) and nitrile functionality (C≡N stretching at ~2220 cm⁻¹ in FT-IR) .

Q. How can spectroscopic techniques (NMR, FT-IR, UV-Vis) be applied to characterize this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign methoxymethoxy methyl protons (δ ~3.3–3.5 ppm for OCH₃ and δ ~4.5–5.0 ppm for OCH₂O). The aromatic protons adjacent to bromine exhibit deshielding (δ ~7.0–8.0 ppm) .
  • FT-IR : Key peaks include C≡N (2220 cm⁻¹), C-O-C (1100–1250 cm⁻¹), and aromatic C-Br (550–650 cm⁻¹) .
  • UV-Vis : The conjugated π-system and electron-withdrawing nitrile group result in absorption maxima between 250–300 nm, useful for photostability studies .

Q. What are the stability considerations for storing this compound?

  • Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the methoxymethoxy group. Avoid exposure to moisture and strong light, as UV-Vis data suggest photodegradation risks .

Advanced Research Questions

Q. How do computational methods (DFT, Fukui analysis) predict reactivity and electronic properties?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (FMOs) to identify electrophilic/nucleophilic sites. For this compound, Fukui indices highlight the bromine atom and nitrile group as reactive centers for substitution or cross-coupling. NBO analysis reveals hyperconjugative interactions stabilizing the methoxymethoxy moiety .

Q. What reaction mechanisms explain the role of palladium catalysts in functionalizing this compound?

  • Methodological Answer : Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate Suzuki-Miyaura coupling by activating the C-Br bond. The nitrile group stabilizes intermediates via resonance, while the methoxymethoxy group acts as a directing group. Reaction kinetics can be monitored using ¹⁹F-NMR (if fluorinated analogs are synthesized) .

Q. How do substituents (e.g., methoxymethoxy vs. hydroxyl) influence pharmacological activity?

  • Methodological Answer : Comparative molecular docking studies show that the methoxymethoxy group enhances lipophilicity, improving blood-brain barrier penetration. In contrast, hydroxyl analogs exhibit higher solubility but lower metabolic stability. In vitro assays (e.g., cytochrome P450 inhibition) validate these predictions .

Q. What strategies resolve contradictions in spectroscopic data between experimental and computational results?

  • Methodological Answer : Discrepancies in NMR chemical shifts may arise from solvent effects or conformational flexibility. Use polarizable continuum models (PCM) in DFT simulations to account for solvent interactions. Validate with 2D NMR (COSY, NOESY) to confirm spatial arrangements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.